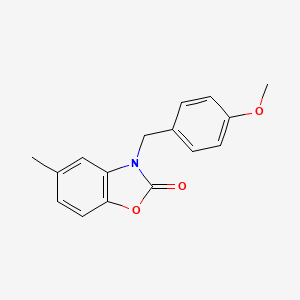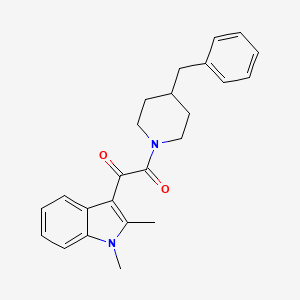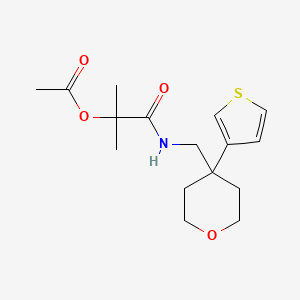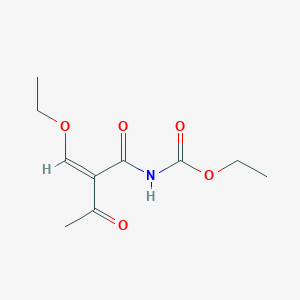
3-(4-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one” is a benzooxazole derivative. Benzooxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. They are known for their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for “3-(4-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one” are not available, benzooxazoles are generally synthesized through the cyclodehydration of 2-aminophenols . The 4-methoxybenzyl group could potentially be introduced through a nucleophilic substitution reaction .Chemical Reactions Analysis
Benzooxazoles can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “3-(4-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one” might undergo would depend on the reaction conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “3-(4-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one”, these properties could be predicted using computational methods or determined experimentally .Applications De Recherche Scientifique
Chemical Synthesis and Material Science
Novel Synthesis Techniques
Research has explored innovative synthesis methods for related compounds, focusing on efficient, eco-friendly protocols that facilitate the creation of complex molecules. For example, a study detailed a new synthesis pathway for 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives, showcasing a one-pot C–C and C–N bond formation strategy in water, highlighting the push towards more sustainable and simple synthetic procedures (Yadav, Maruti B., et al., 2020).
Protecting Group Strategies in Synthesis
Another study evaluated protecting groups for 3-Hydroxyisoxazoles, providing insights into short access to various carbaldehydes and highlighting methodologies that could be applicable to similar structures for facilitating the synthesis of CNS-active amino acid analogues (Riess, R., et al., 1998).
Biological Activities and Applications
Anticancer and Antiangiogenic Activities
Research on compounds with structural similarities has shown significant potential in anticancer and antiangiogenic activities. One study described the synthesis and evaluation of novel 3-arylaminobenzofuran derivatives, demonstrating potent in vitro and in vivo anticancer activities, highlighting the therapeutic potential of such molecules (Romagnoli, R., et al., 2015).
Antimicrobial and Molluscicidal Activities
Prenylated benzoic acid derivatives from Piper aduncum leaves, including compounds with methoxy groups, showed significant antimicrobial and molluscicidal activities. This suggests that derivatives of 3-(4-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one could potentially be explored for similar biological activities (Orjala, J., et al., 1993).
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-3-8-15-14(9-11)17(16(18)20-15)10-12-4-6-13(19-2)7-5-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMAKVRRKPAAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325699 |
Source


|
| Record name | 3-[(4-methoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641852 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-methoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one | |
CAS RN |
638142-32-2 |
Source


|
| Record name | 3-[(4-methoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methoxy-4-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2658899.png)
![5-(1-Methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2658901.png)
![3-[(5-Chloro-2-methoxyphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B2658903.png)


![N-(4-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2658909.png)
![2-[(1-Propan-2-ylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2658910.png)
![5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2658912.png)

![5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B2658915.png)
![3-cyclopropyl-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2658916.png)